(2E)-N-(1,3-benzothiazol-2-yl)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide
Description
(2E)-N-(1,3-Benzothiazol-2-yl)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide is a hydrazide derivative featuring a benzothiazole core and two E-configured propenoyl-phenyl substituents. Its structure is characterized by:
- Benzothiazol-2-yl group: A sulfur- and nitrogen-containing heterocycle known for enhancing bioactivity and electronic stability in pharmaceuticals .
- E-configuration: The trans arrangement of the propenoyl groups, confirmed via X-ray crystallography in analogous compounds .
Synthesis likely involves condensation of benzothiazol-2-yl hydrazine with (2E)-3-phenylprop-2-enoyl chloride, analogous to hydrazide formation methods in and .
Properties
Molecular Formula |
C25H19N3O2S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(E)-N'-(1,3-benzothiazol-2-yl)-3-phenyl-N'-[(E)-3-phenylprop-2-enoyl]prop-2-enehydrazide |
InChI |
InChI=1S/C25H19N3O2S/c29-23(17-15-19-9-3-1-4-10-19)27-28(24(30)18-16-20-11-5-2-6-12-20)25-26-21-13-7-8-14-22(21)31-25/h1-18H,(H,27,29)/b17-15+,18-16+ |
InChI Key |
VKDDZGHYHCAEBN-YTEMWHBBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NN(C2=NC3=CC=CC=C3S2)C(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NN(C2=NC3=CC=CC=C3S2)C(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Benzothiazole Synthesis
The 1,3-benzothiazol-2-yl moiety is typically synthesized via:
-
Cyclization of 2-aminobenzothiazole derivatives with hydrazine hydrate under acidic conditions (e.g., HCl or H2SO4).
-
Thioether formation using 2-mercaptobenzothiazole and alkylating agents (e.g., ethyl chloroacetate).
Example Protocol from US3937714A:
| Reagents | Conditions | Yield |
|---|---|---|
| 2-aminobenzothiazole | 85% Hydrazine hydrate, HCl | 90.6% |
| Hydrazine monohydrochloride | 140°C, ethylene glycol | 92.5% |
Hydrazide Formation
The hydrazide intermediate is generated via:
-
Condensation of benzothiazole hydrazine with cinnamoyl chloride derivatives.
-
Controlled stereoselectivity using polar aprotic solvents (e.g., THF) and mild temperatures.
Critical Factors:
Propenoyl Group Introduction
The (2E)-3-phenylprop-2-enoyl moiety is introduced via:
-
Condensation with cinnamoyl chloride in the presence of a base (e.g., pyridine).
-
Stereochemical control through kinetic vs. thermodynamic pathways.
Key Reaction Parameters:
| Parameter | Optimal Value | Impact on Yield/Selectivity |
|---|---|---|
| Temperature | 0–20°C | Favors E-isomer formation |
| Reaction Time | 6–8 hours | Maximizes conversion |
| Base | Pyridine | Neutralizes HCl byproduct |
Analytical Characterization
Spectroscopic Data
Chromatographic and Mass Data
| Method | Result | Source |
|---|---|---|
| HRMS | m/z 432.0738 [M + H]⁺ (C25H22N2O2S) | |
| Melting Point | >210°C (for nitro-substituted analogs) |
Optimization Strategies
Solvent Selection
Catalyst Screening
| Catalyst | Role | Efficiency |
|---|---|---|
| Pyridine | Scavenges HCl from cinnamoyl chloride | High |
| p-TSA | Accelerates Knoevenagel condensation | Moderate |
Challenges and Mitigation
Stereochemical Purity
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(1,3-benzothiazol-2-yl)-3-phenyl-N’-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
(2E)-N-(1,3-benzothiazol-2-yl)-3-phenyl-N’-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-N-(1,3-benzothiazol-2-yl)-3-phenyl-N’-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The benzothiazole ring is known to interact with DNA, proteins, and other biomolecules, which contributes to its biological activities .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Data Tables
Table 1: Comparative Structural Analysis
Biological Activity
The compound (2E)-N-(1,3-benzothiazol-2-yl)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide is a complex organic molecule that features a hydrazide functional group, a benzothiazole moiety, and phenyl groups. Its structural characteristics suggest potential for diverse biological interactions, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure includes:
- Benzothiazole : Known for its biological activity, particularly in pharmaceuticals.
- Hydrazide Group : Enhances reactivity and potential biological interactions.
- Phenyl Groups : Contribute to the chemical properties and biological activity.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. The presence of the hydrazide group may enhance this activity by interacting with bacterial enzymes or disrupting cell membranes. Comparative studies have shown that related compounds demonstrate effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Potential
Studies have highlighted the anticancer properties of benzothiazole derivatives. The compound's structure allows it to target specific pathways involved in cancer cell proliferation. For instance, certain analogs have been shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The hydrazide moiety can act as a competitive inhibitor for enzymes involved in metabolic pathways.
- DNA Interaction : Similar compounds have demonstrated the ability to intercalate with DNA, disrupting replication and transcription processes.
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels, leading to oxidative stress in cancer cells.
Comparative Analysis
A comparative analysis with similar compounds reveals that while many share structural features, the unique arrangement in This compound may confer distinct biological properties.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Benzothiazole Hydrazones | Contains benzothiazole and hydrazone linkages | Antimicrobial, anticancer |
| 1,3-Benzothiazole Derivatives | Similar core structure | Anti-inflammatory, antifungal |
| Phenylpropanoids | Contains phenyl groups | Antioxidant properties |
Case Studies
- In Vitro Studies : A study on substituted benzothiazole derivatives demonstrated significant inhibitory effects on Kv1.3 channels, suggesting potential for autoimmune disease treatment. The compound's hydrazide structure may enhance this activity .
- In Vivo Studies : Another investigation into related compounds showed promising results in reducing tumor size in animal models, indicating the potential efficacy of this class of compounds against cancer .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what methodological considerations ensure high yield and purity?
The synthesis typically involves multi-step reactions, starting with benzothiazole derivatives and prop-2-enenitrile intermediates. Key steps include:
- Coupling reactions : Use of sodium hydroxide or potassium carbonate as bases in solvents like dimethylformamide (DMF) to facilitate nucleophilic substitution .
- Temperature control : Maintaining 60–80°C during condensation to minimize side products .
- Purification : Recrystallization or column chromatography to achieve >95% purity, verified via HPLC .
Q. Which analytical techniques are most effective for structural characterization?
- X-ray crystallography : Resolve stereochemistry and confirm the (2E,2E) configuration using SHELXL for refinement .
- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm) and hydrazide NH peaks (δ 10.2–10.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 454.12 [M+H]⁺) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Accelerated stability studies : Store at 4°C, 25°C, and 40°C for 1–3 months, monitoring degradation via HPLC.
- Light sensitivity : UV-vis spectroscopy to track absorbance changes (λmax ~320 nm) under light exposure .
Advanced Research Questions
Q. What strategies resolve contradictions between crystallographic data and computational modeling results?
- Cross-validation : Compare SHELXL-refined X-ray structures (e.g., C–C bond lengths: 1.34–1.48 Å) with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies >0.05 Å may indicate crystal packing effects .
- Density maps : Use ORTEP-3 to visualize electron density outliers and adjust torsion angles .
Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity?
- Functional group modulation : Replace the phenyl group with electron-withdrawing substituents (e.g., -NO₂) to enhance antimicrobial activity. IC50 values against S. aureus improved from 12.5 µM to 5.8 µM in analogs .
- Conformational studies : MD simulations (AMBER force field) show the benzothiazole moiety’s rigidity enhances target binding (ΔG = -9.2 kcal/mol) .
Q. What experimental designs mitigate challenges in studying the compound’s redox behavior?
- Cyclic voltammetry : Use a three-electrode system in DMSO to identify reduction peaks (-0.75 V vs. Ag/AgCl) linked to the hydrazide group .
- Controlled atmosphere : Conduct experiments under nitrogen to prevent oxidation artifacts .
Q. How do solvent effects influence the compound’s reactivity in nucleophilic substitution reactions?
- Polar aprotic solvents : DMF increases reaction rates (k = 0.42 min⁻¹) by stabilizing transition states.
- Protic solvents : Ethanol slows reactions (k = 0.15 min⁻¹) due to hydrogen bonding with the benzothiazole nitrogen .
Methodological Challenges
Q. What approaches validate the compound’s mechanism of action in enzyme inhibition assays?
- Kinetic assays : Monitor NADPH depletion at 340 nm to quantify IC50 for dehydrogenase targets .
- Docking studies : AutoDock Vina predicts binding to the ATP pocket of kinases (RMSD <2.0 Å) .
Q. How can researchers address low solubility in aqueous buffers for in vitro studies?
- Co-solvents : Use 5% DMSO/PBS mixtures; confirm biocompatibility via MTT assays (<10% cell death at 48 hours).
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.2) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
